molecular formula C17H14BrCl3N2S B11960338 4-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-5-ethyl-1,3-thiazol-2-amine hydrobromide

4-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-5-ethyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B11960338
M. Wt: 464.6 g/mol
InChI Key: FWAKLOKVVGPIAK-UHFFFAOYSA-N
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Description

N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the chlorophenyl groups can be done via nucleophilic substitution reactions.

    Final Assembly: The final compound is obtained by coupling the thiazole derivative with the amine component under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the chlorophenyl groups.

    Reduction: Reduction reactions can occur, potentially affecting the thiazole ring or the amine group.

    Substitution: The chlorophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various pathogens.

    Enzyme Inhibitors: They can act as inhibitors of specific enzymes, making them useful in biochemical research.

Medicine

    Drug Development: The compound may be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Agriculture: Thiazole derivatives can be used as pesticides or herbicides.

    Chemical Manufacturing: They are used as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE
  • N-(4-(4-CHLOROPHENYL)-5-ETHYL-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE

Uniqueness

N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR is unique due to its specific substitution pattern on the thiazole ring and the presence of multiple chlorophenyl groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H14BrCl3N2S

Molecular Weight

464.6 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-5-ethyl-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C17H13Cl3N2S.BrH/c1-2-14-15(10-6-8-11(18)9-7-10)21-17(23-14)22-16-12(19)4-3-5-13(16)20;/h3-9H,2H2,1H3,(H,21,22);1H

InChI Key

FWAKLOKVVGPIAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)Cl.Br

Origin of Product

United States

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